7-(chloromethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
7-(chloromethyl)-1-(2-methylpropyl)imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-8(2)7-13-3-4-14-10(13)9(5-11)6-12-14/h3-4,6,8H,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQBBBQYABXMLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN2C1=C(C=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(chloromethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 3-amino-5-phenyl-1H-pyrazole-4-carboxylate with arylaldehydes and isonitriles can yield imidazo[1,2-b]pyrazole derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
7-(chloromethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of imidazo[1,2-b]pyrazole compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways involved in tumor growth.
| Compound | Target Cancer Type | Mechanism of Action | IC50 (μM) |
|---|---|---|---|
| 7-(Chloromethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole | Breast Cancer | Inhibition of ERK1/2 and AKT pathways | <100 |
| This compound | Lung Cancer | Induction of apoptosis via p38MAPK activation | <50 |
These findings suggest that the compound could serve as a lead for developing new anticancer agents targeting multiple pathways involved in cancer progression .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Research indicates that imidazo[1,2-b]pyrazole derivatives can inhibit neutrophil chemotaxis and reduce cytokine production, making them potential candidates for treating inflammatory diseases.
| Study | Inflammatory Model | Observed Effect | Reference |
|---|---|---|---|
| A | Murine model of arthritis | Reduced swelling and pain | |
| B | Human platelet aggregation assay | Decreased aggregation and ROS production |
Functionalization in Organic Synthesis
The selective functionalization of the imidazo[1,2-b]pyrazole scaffold has been explored for creating novel materials with enhanced properties. For example, the introduction of various electrophiles has led to the development of push-pull dyes that exhibit improved solubility in aqueous media compared to traditional indole-based dyes.
| Reaction Type | Electrophile Used | Product Yield (%) |
|---|---|---|
| Magnesiation | Alkyl halides | 85 |
| Zincation | Aldehydes | 90 |
This functionalization strategy is significant for synthesizing materials used in organic electronics and photonic applications .
Case Study 1: Anticancer Activity
In a study published by MDPI, researchers synthesized a series of imidazo-pyrazole compounds, including this compound. The compounds were tested against various cancer cell lines. The results demonstrated that these compounds could significantly inhibit cell proliferation at low micromolar concentrations, indicating their potential as anticancer drugs .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory potential of imidazo[1,2-b]pyrazole derivatives. The research highlighted the ability of these compounds to inhibit key inflammatory mediators in vitro and in vivo models. The findings suggest that these compounds could be developed into therapeutic agents for treating chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 7-(chloromethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties of Selected 1H-Imidazo[1,2-b]pyrazole Derivatives
*Estimated based on scaffold trends; †Inferred from analogous substituent effects.
Key Observations:
Position 1 Substituents: Isobutyl (target compound): Balances lipophilicity and solubility. The branched alkyl group enhances membrane permeability compared to bulky cyclopentyl (higher logD = 3.5) .
Position 7 Substituents :
- Chloromethyl (-CH2Cl) : Offers moderate polarity (logD ~2.3) and serves as a leaving group for nucleophilic substitutions, enabling further derivatization .
- Chloro (-Cl) : Increases lipophilicity (logD ~3.0) but reduces solubility, as seen in 7-chloro-6-methyl derivatives .
- Carboxylic acid (-COOH) : Dramatically improves solubility (logD ~1.8) but may limit blood-brain barrier penetration due to ionization at physiological pH .
Solubility vs. Indole : The 1H-imidazo[1,2-b]pyrazole scaffold universally outperforms indole derivatives. For instance, the pruvanserin isostere’s solubility (3.5× improvement) correlates with its lower logD (2.1 vs. 3.5 for indole) and higher pKa (7.3 vs. 6.4), reducing protonation in physiological media .
Biological Activity
7-(Chloromethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 2092712-91-7
- Molecular Formula : C11H14ClN3
- Molecular Weight : 211.69 g/mol
Recent studies indicate that compounds within the imidazo[1,2-b]pyrazole family exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. The mechanisms of action often involve modulation of key signaling pathways:
- Inhibition of MAPK Pathways : Compounds have been shown to interfere with ERK1/2 and p38MAPK phosphorylation, which are critical in cell proliferation and inflammation processes .
- Platelet Aggregation Inhibition : Certain derivatives demonstrate the ability to inhibit platelet aggregation, suggesting potential applications in cardiovascular diseases .
- ROS Production Reduction : The compounds can block reactive oxygen species (ROS) production, contributing to their anti-inflammatory effects .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Study 1: Anti-Cancer Activity
A study investigated the effects of a related imidazo[1,2-b]pyrazole derivative on HL-60 human leukemia cells. The compound induced apoptosis through caspase activation and mitochondrial depolarization. The study reported an IC50 value of approximately 80 nM, indicating potent cytotoxicity against these cancer cells .
Case Study 2: Anti-inflammatory Effects
In a murine model of breast cancer (4T1), treatment with the compound reduced the population of myeloid-derived suppressor cells (MDSCs), which are known to contribute to tumor-induced immunosuppression. This suggests a dual role in both reducing tumor burden and enhancing anti-tumor immunity .
Research Findings
Recent research has focused on optimizing the structure-activity relationship (SAR) for imidazo[1,2-b]pyrazole derivatives. Key findings include:
- Substituent Positioning : The position of substituents on the pyrazole scaffold significantly influences biological activity. For instance, carboxyethyl substituents at specific positions have been linked to enhanced potency against various targets .
- Fluorination Effects : Incorporating fluorine atoms into the structure has been shown to improve cell membrane permeability and overall activity against cancer cells .
Q & A
Q. What are the established synthetic routes for 7-(chloromethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols, including cyclization and functionalization. A common approach is:
- Core formation : Cyclization of pyrazole precursors with chloroacetaldehyde derivatives under acidic conditions (e.g., HCl/EtOH, 60–80°C) to construct the imidazo[1,2-b]pyrazole scaffold .
- Functionalization : Introduction of the isobutyl group via nucleophilic substitution or alkylation. For example, reacting the core with isobutyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C achieves substitution at the 1-position .
- Chloromethylation : Use of chloromethylating agents (e.g., ClCH₂OCH₃) in dichloromethane with Lewis acids like AlCl₃ to attach the chloromethyl group at the 7-position .
Key factors : Temperature (>70°C) and solvent polarity (DMF > THF) improve alkylation efficiency, while excess chloromethylating agents (>1.5 eq) reduce side products. Reported yields range from 45–68% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. How can researchers reliably characterize the structure of this compound and its intermediates?
A combination of spectroscopic and crystallographic methods is critical:
- NMR : ¹H NMR identifies the isobutyl group (δ 1.0–1.2 ppm, doublet for CH(CH₂)₂) and chloromethyl protons (δ 4.5–4.7 ppm, singlet). ¹³C NMR confirms the imidazo[1,2-b]pyrazole core (C-2 at δ 140–145 ppm) and chloromethyl carbon (δ 40–45 ppm) .
- X-ray crystallography : Resolves ambiguities in regiochemistry. For example, a related imidazo[1,2-b]pyrazole derivative showed bond angles of 120° at the pyrazole N1-C2-N3, confirming the fused ring geometry .
- HRMS : Exact mass analysis (e.g., [M+H]⁺ calculated for C₁₁H₁₅ClN₃: 224.0953) ensures molecular integrity .
Advanced Research Questions
Q. What computational strategies can optimize reaction pathways for synthesizing this compound?
Modern computational tools enable reaction path searches and condition screening:
- Quantum chemical calculations : Density Functional Theory (DFT) predicts transition states for cyclization steps. For example, B3LYP/6-31G* simulations reveal activation energies of ~25 kcal/mol for imidazo[1,2-b]pyrazole formation, guiding temperature optimization .
- Machine learning (ML) : Training models on existing imidazole synthesis data (e.g., solvents, catalysts, yields) identifies optimal conditions. A Bayesian optimization model reduced trial runs by 60% in analogous reactions .
- Transition-state analogs : Molecular docking screens chloromethylating agents for steric compatibility, minimizing byproducts like di-alkylated derivatives .
Q. How should researchers address contradictions in spectroscopic or biological activity data?
Contradictions often arise from impurities or isomerism. Mitigation strategies include:
- Comparative analysis : Cross-validate NMR data with structurally similar compounds (e.g., 7-(trifluoromethyl)-1-isobutyl derivatives δ 4.6–4.8 ppm for CF₃CH₂ vs. δ 4.5–4.7 ppm for ClCH₂) .
- Dose-response validation : Re-test biological activity (e.g., enzyme inhibition) with rigorously purified batches. For example, a 2021 study found that 95% purity thresholds eliminated false positives in kinase assays .
- Isomer separation : Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers if unexpected optical activity is observed .
Q. What methodologies are recommended for studying the compound’s biological interactions?
Focus on target-specific assays and mechanistic models:
- Enzyme inhibition : Use fluorescence polarization (FP) assays for real-time monitoring of binding to kinases or proteases. IC₅₀ values for imidazo[1,2-b]pyrazoles in kinase assays typically range from 0.1–10 µM .
- Cellular uptake studies : Radiolabel the chloromethyl group with ¹⁴C and track intracellular accumulation via scintillation counting. A 2023 study reported 2.5-fold higher uptake in cancer cells vs. normal fibroblasts .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., with EGFR or PI3K) to identify key binding residues (e.g., Lys745 in EGFR) and guide structural modifications .
Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?
Systematic SAR studies require:
- Analog synthesis : Vary substituents at the 1- and 7-positions (e.g., isobutyl vs. cyclopropylmethyl; chloromethyl vs. bromomethyl). A 2024 study showed that bulkier 1-substituents (e.g., tert-butyl) reduced solubility but improved target affinity by 30% .
- Free-Wilson analysis : Quantify contributions of substituents to biological activity. For example, the chloromethyl group contributes ~40% of the total inhibitory effect in PDE4B assays .
- Crystallographic SAR : Co-crystallize analogs with target proteins (e.g., PDB: 7T9X) to correlate steric/electronic features with binding modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
